molecular formula C18H23N5O3 B2742115 3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one CAS No. 2034252-13-4

3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one

Cat. No.: B2742115
CAS No.: 2034252-13-4
M. Wt: 357.414
InChI Key: JCEDWYRBDGBKJM-UHFFFAOYSA-N
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Description

3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C18H23N5O3 and its molecular weight is 357.414. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step reactions, starting with the formation of the pyrimidine core. The synthesis often includes:

    • Formation of Pyrimidine Core: This can be achieved through the condensation of appropriate β-keto esters and amidines under acidic or basic conditions.

    • Subsequent Functionalization:

    • Final Assembly: Coupling the oxy group to the pyrimidine ring and ensuring the proper placement of the oxoethyl group through controlled reaction conditions, possibly involving selective protective group strategies and subsequent deprotection.

  • Industrial Production Methods: Industrially, large-scale synthesis might leverage continuous flow chemistry to enhance yield and reduce reaction times. The use of automated reactors and precise control over reaction parameters can help streamline the process, ensuring consistency and purity of the final product.

Chemical Reactions Analysis

  • Oxidation and Reduction: The compound may undergo oxidation reactions, often in the presence of agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

  • Substitution Reactions: These reactions could involve the substitution of functional groups on the pyrimidine rings, using reagents such as halogens or nucleophiles under controlled conditions.

  • Common Reagents and Conditions: Reagents like lithium aluminium hydride for reductions, or halogenating agents for substitutions, play crucial roles.

  • Major Products Formed: Depending on the conditions, products range from oxidized pyrimidine derivatives to various substituted analogs.

Scientific Research Applications

The compound's unique structure and reactivity profile make it valuable in several research domains:

  • Chemistry: Used as a precursor for synthesizing more complex molecules or as a catalyst in organic reactions.

  • Biology: Its interactions with biological macromolecules open avenues for drug discovery, particularly in designing enzyme inhibitors or receptor modulators.

  • Industry: Employed in material science for designing new materials or as an intermediate in manufacturing processes.

Mechanism of Action

At a molecular level, this compound likely exerts its effects through interaction with enzymes or receptors, modulating their activity. The pathways could involve binding to the active sites of enzymes, thereby inhibiting or modifying their action.

Comparison with Similar Compounds

Comparing this compound with others in the pyrimidine family reveals several key differences:

  • 4,6-Dimethyl-2-pyrimidinamine: Lacks the pyrrolidinyl and oxoethyl groups, affecting its reactivity and applications.

  • Pyrimidine-2,4-dione Derivatives: Often differ in their substitution pattern on the pyrimidine ring, leading to distinct biological activities and applications.

Properties

IUPAC Name

3-[2-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-11-7-12(2)21-18(20-11)26-15-5-6-22(8-15)16(24)9-23-10-19-14(4)13(3)17(23)25/h7,10,15H,5-6,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEDWYRBDGBKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)CN3C=NC(=C(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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